molecular formula C11H17Cl2N3O B3033963 (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride CAS No. 1286274-40-5

(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Cat. No. B3033963
CAS RN: 1286274-40-5
M. Wt: 278.18
InChI Key: PPQPDTZIDFCBIB-UHFFFAOYSA-N
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Description

“(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” is a chemical compound with the molecular formula C11H16ClN3O . It contains a total of 30 atoms; 15 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of “(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

“(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” has a molecular weight of 241.72 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Protein Kinase Inhibition

(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: and its derivatives have been investigated as potential protein kinase inhibitors. The compound’s planar pyrido[3,4-g]quinazoline tricyclic system plays a crucial role in maintaining protein kinase inhibitory potency. Researchers have synthesized derivatives and evaluated their activity against a panel of protein kinases. The results highlight the importance of the planar structure in achieving desired inhibitory effects .

PKB (Protein Kinase B) Inhibition

Lipophilic substitutions within the compound’s benzyl moiety led to ATP-competitive, nanomolar inhibitors with remarkable selectivity for PKB (also known as Akt) over closely related kinases like PKA. These inhibitors hold promise for cancer therapy and other diseases where PKB dysregulation is implicated .

Antitubercular Activity

Derivatives derived from (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone have been explored for their in vitro antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives exhibited promising results against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10;;/h1-3,6,9H,4-5,7-8,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQPDTZIDFCBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

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